molecular formula C12H9N3O5 B2888055 3-Amino-4',5-dinitrobiphenyl-4-ol CAS No. 1795433-07-6

3-Amino-4',5-dinitrobiphenyl-4-ol

Cat. No.: B2888055
CAS No.: 1795433-07-6
M. Wt: 275.22
InChI Key: ZKLKUHCANIWRBC-UHFFFAOYSA-N
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Description

3-Amino-4’,5-dinitrobiphenyl-4-ol is an aromatic compound with significant potential in various scientific fields. It is characterized by the presence of amino and nitro groups attached to a biphenyl structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4’,5-dinitrobiphenyl-4-ol typically involves a multi-step process. One common method is the nitration of biphenyl derivatives followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4’,5-dinitrobiphenyl-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions, often using hydrogenation catalysts, can convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-4’,5-dinitrobiphenyl-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer activity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-4’,5-dinitrobiphenyl-4-ol exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electronic interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-nitrobiphenyl-4-ol
  • 4-Amino-3’,5-dinitrobiphenyl-4-ol
  • 2-Amino-4’,5-dinitrobiphenyl-4-ol

Uniqueness

3-Amino-4’,5-dinitrobiphenyl-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-amino-6-nitro-4-(4-nitrophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c13-10-5-8(6-11(12(10)16)15(19)20)7-1-3-9(4-2-7)14(17)18/h1-6,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLKUHCANIWRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)[N+](=O)[O-])O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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